molecular formula C5H10O3 B1223169 4-Hydroxyisovaleric acid CAS No. 77220-86-1

4-Hydroxyisovaleric acid

Cat. No. B1223169
CAS RN: 77220-86-1
M. Wt: 118.13 g/mol
InChI Key: ZGYGEPZZMAXSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Metabolic Implications in Isovaleric Acidemia

4-Hydroxyisovaleric acid has been identified as a significant metabolite in the context of isovaleric acidemia, a genetic disorder. Research shows that the levels of 4-hydroxyisovaleric acid can be indicative of the metabolic status in patients with this condition. Shigematsu et al. (1984) developed a method for quantitatively determining 4-hydroxyisovaleric acid, finding its levels peak in relation to plasma isovaleric acid levels during severe ketoacidosis episodes in isovaleric acidemia patients (Shigematsu et al., 1984). Additionally, Truscott et al. (1981) identified 4-hydroxyisovaleric acid as a new metabolite in this disorder, suggesting its role in the disease's metabolic pathways (Truscott et al., 1981).

Role in Biosynthesis and Bioengineering

4-Hydroxyisovaleric acid is also explored in the field of bioengineering for synthesizing valuable compounds. Nguyen and Lee (2021) demonstrated the synthesis of 4-hydroxybutyric acid from methane, involving the conversion of 4-hydroxyisovaleric acid, underlining its importance in bioplastic and biopolymer production (Nguyen & Lee, 2021). Similarly, Sathesh-Prabu and Lee (2019) engineered Pseudomonas putida KT2440 for enhanced production of 4-hydroxyvalerate from levulinic acid, emphasizing the potential of 4-hydroxyisovaleric acid in renewable biomass utilization (Sathesh-Prabu & Lee, 2019).

Diagnostic and Analytical Uses

In the realm of diagnostics and analytics, 4-hydroxyisovaleric acid serves as a marker in various metabolic conditions. Jakobs et al. (1984) developed a quantitative assay for 3-hydroxyisovaleric acid in amniotic fluid, an approach useful for prenatal diagnosis of disorders related to leucine catabolism, indicating the importance of closely related hydroxyisovaleric acids in medical diagnostics (Jakobs et al., 1984).

Future Directions

The future directions of 4-Hydroxyisovaleric acid research are not well-documented in the literature.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

4-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYGEPZZMAXSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868426
Record name 4-Hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyisovaleric acid

CAS RN

77220-86-1
Record name 4-Hydroxyisovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77220-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077220861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyisovaleric acid
Reactant of Route 2
4-Hydroxyisovaleric acid
Reactant of Route 3
4-Hydroxyisovaleric acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxyisovaleric acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxyisovaleric acid
Reactant of Route 6
4-Hydroxyisovaleric acid

Citations

For This Compound
67
Citations
RJW Truscott, D Malegan, E McCairns, D Burke… - Clinica Chimica …, 1981 - Elsevier
… of 4-hydroxyisovaleric acid, were observed in the volatile profile obtained by headspace chromatography. The demonstration of 4-hydroxyisovaleric acid … 4-hydroxyisovaleric acid and …
Number of citations: 45 www.sciencedirect.com
W Lehnert, H Niederhoff - European Journal of Pediatrics, 1981 - Springer
… We wish to report the excretion of 4-hydroxyisovaleric acid in … the mass spectrum of 4-hydroxyisovaleric acid (Fig. 2). Scan … The identity of 4-hydroxyisovaleric acid was established by …
Number of citations: 22 link.springer.com
DT Loots, E Erasmus, LJ Mienie - Clinical chemistry, 2005 - academic.oup.com
… The metabolic profile may be further complicated by intermediate metabolites such as 3- and 4-hydroxyisovaleric acid (5), methylsuccinic acid (6), methylfumaric acid (7), …
Number of citations: 33 academic.oup.com
S Yosuke, K Yoshiharu, S Masakatsu, K Kiyoshi… - Clinica chimica acta, 1984 - Elsevier
We developed a simple and rapid method for the quantitative determination of 4-hydroxyisovaleric acid using the conversion of this acid to the corresponding lactone, and measured its …
Number of citations: 5 www.sciencedirect.com
W Lehnert - Clinica chimica acta, 1983 - Elsevier
Besides N-isovalerylglycine, isovaleric, 3-hydroxyisovaleric, 4-hydroxyisovaleric, methylsuccinic, mesaconic, 3-hydroxyisoheptanoic and N-isovalerylglutamic acids the excretion of …
Number of citations: 22 www.sciencedirect.com
WL Nyhan, GF Hoffmann, AI Al-Aqeel… - Atlas of Inherited …, 2020 - taylorfrancis.com
… Analysis of organic acids at the time of acute attack reveals the presence of 4-hydroxyisovaleric acid, mesaconic acid, and methylsuccinic acid, as well as isovalerylglycine and 3-…
Number of citations: 1 www.taylorfrancis.com
L DU TOIT - Prevalence - researchgate.net
… These include: 3- and 4-hydroxyisovaleric acid (by ω-1 and ω-oxidation of isovaleric acid respectively), methylsuccinic acid (by oxidation of 4-hydroxyisovaleric acid), methylfumaric acid …
Number of citations: 0 www.researchgate.net
AR Shirolkar, R Dabur - Indian J. Pharm. Educ. Res. https://doi. org/10.5530 …, 2016 - ijper.org
… Two new acylcarnitines, L-hexanoylcarnitine and 4-hydroxyisovaleric acid observed in HPL patients were depleted (>2.0 fold) after treatment with TCJ. The other biomarkers of HPL, …
Number of citations: 1 www.ijper.org
L Dorland, M Duran, SK Wadman, A Niederwieser… - Clinica chimica acta, 1983 - Elsevier
Isovaleryl-β-d-glucuronide, a new metabolite in the urine of patients with isovaleric acidemia, is described. Its gas chromatographic and mass spectrometric parameters are presented. …
Number of citations: 20 www.sciencedirect.com
K Arthur, FA Hommes - Journal of Chromatography B: Biomedical Sciences …, 1995 - Elsevier
… acid, propionylglycine, 3hydroxyisovaleric acid, tiglylglycine, and the methylcitrates for propionic acidemia and isolvalerylglycine, 3-hydroxyisovaleric acid and 4hydroxyisovaleric acid …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.